molecular formula C17H14N2O3 B2834135 N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide CAS No. 683231-91-6

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide

Cat. No.: B2834135
CAS No.: 683231-91-6
M. Wt: 294.31
InChI Key: SQCRBNVECPVSPA-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide is a phthalimide-derived compound featuring a methyl-substituted isoindole-1,3-dione core and a phenylacetamide side chain at the 4-position. The isoindole-1,3-dione moiety is a common structural motif in pharmaceuticals and polymers due to its rigidity and hydrogen-bonding capabilities. The phenylacetamide group introduces aromatic and amide functionalities, which may enhance biological interactions or modify solubility.

Properties

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-19-16(21)12-8-5-9-13(15(12)17(19)22)18-14(20)10-11-6-3-2-4-7-11/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCRBNVECPVSPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide typically involves the reaction of 2-methyl-1,3-dioxoisoindole with phenylacetyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then isolated and purified using industrial-scale separation techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substitution Patterns

3-Chloro-N-phenyl-phthalimide ()
  • Core : Isoindole-1,3-dione.
  • Substituents : Chlorine at position 3, phenyl group attached to the nitrogen.
  • Key Differences : The absence of a methyl group at position 2 and the presence of chlorine instead of phenylacetamide at position 3.
  • Implications: Chlorine enhances electrophilicity, making it reactive in polymerization (e.g., synthesis of polyimide monomers). The target compound’s methyl and phenylacetamide groups may reduce reactivity but improve stability or bioavailability .
Apremilast ()
  • Core : Isoindole-1,3-dione.
  • Substituents : Ethoxy-methoxyphenyl and methylsulfonyl groups.
  • Key Differences : Apremilast’s complex substituents (e.g., sulfonyl and methoxy groups) contrast with the target compound’s simpler phenylacetamide.
  • Implications : The additional substituents in apremilast contribute to its use in autoimmune diseases (e.g., psoriasis) by modulating phosphodiesterase-4 inhibition. The target compound’s structure may lack this specificity but could serve as a scaffold for derivatization .
2-(4-((1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl)phenoxy)-N-phenylacetamide ()
  • Core: Indenopyran fused with dioxo groups.
  • Substituents: Phenoxyacetamide and indanedione-derived groups.
  • Key Differences: The indenopyran core differs from isoindole-1,3-dione, altering electronic properties. The phenoxy group replaces the phenylacetamide.
  • Implications: The indenopyran system may confer distinct photophysical properties, while phenoxyacetamide could influence solubility or metabolic stability compared to the target compound .

Functional Group Analysis

Chloroacetamide Herbicides ()
  • Examples : Alachlor, pretilachlor.
  • Structure : Chloroacetamide backbone with substituted aromatic rings.
  • Key Differences : Lack of isoindole-1,3-dione core; chlorine replaces phenylacetamide.
  • Implications: Chloroacetamides act as herbicides by inhibiting fatty acid synthesis.
Phenoxyacetamide Derivatives ()
  • Examples: N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-(4-propan-2-ylphenoxy)acetamide.
  • Structure: Phenoxyacetamide with sulfonyl or indole groups.
  • Key Differences : Sulfonyl and indole substituents modify electronic and steric profiles compared to the target’s phenylacetamide.
  • Implications : Sulfonyl groups enhance metabolic resistance, while indole moieties may interact with biological targets (e.g., enzymes). The target compound’s simpler structure may prioritize synthetic accessibility .

Comparative Data Table

Compound Name Core Structure Key Substituents Applications/Implications
Target Compound Isoindole-1,3-dione 2-methyl, 4-phenylacetamide Potential pharmaceutical scaffold
3-Chloro-N-phenyl-phthalimide Isoindole-1,3-dione 3-chloro, N-phenyl Polymer synthesis
Apremilast Isoindole-1,3-dione Ethoxy-methoxyphenyl, methylsulfonyl Autoimmune disease treatment
Chloroacetamide Herbicides Acetamide Chloro, substituted aromatics Herbicide
Phenoxyacetamide Derivatives Phenoxyacetamide Sulfonyl, indole Metabolic stability enhancement

Q & A

Q. What are the optimal synthetic routes for N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)-2-phenylacetamide, and how can reaction conditions be optimized for yield and purity?

The synthesis involves multi-step reactions starting with isoindole ring formation. A key step is the condensation of 4-amino-2-methylisoindoline-1,3-dione with phenylacetyl chloride using triethylamine as a base. Optimization includes:

  • Temperature control (0–5°C for exothermic steps).
  • Anhydrous solvents (e.g., DMF or dichloromethane).
  • Purification via column chromatography with hexane:ethyl acetate gradients. Yield improvements (70–85%) are achieved by slow reagent addition and inert atmospheres to prevent hydrolysis .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features confirm its structure?

  • 1H/13C NMR : Acetamide methyl (δ ~2.1 ppm), aromatic protons (δ 7.3–7.5 ppm), and isoindole carbonyls (δ 168–170 ppm in 13C).
  • IR : Strong carbonyl stretches at 1670–1700 cm−1.
  • HRMS : Exact mass confirmation (e.g., m/z 293.0924 [M+H]+).
  • HPLC : Purity assessment using C18 columns (retention time ~8.2 min under 60:40 acetonitrile:water) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX refine the structural model of this compound, particularly resolving disorder in the methyl group or acetamide orientation?

  • Single-crystal X-ray diffraction (100 K, Mo-Kα radiation) with SHELXT for structure solution.
  • SHELXL refinement with anisotropic displacement parameters for non-H atoms.
  • Disorder in the methyl group (C2) requires split-atom refinement (occupancy 0.5/0.5).
  • Hydrogen bonding between acetamide NH and isoindole carbonyl (d = 2.85 Å) stabilizes conformation .

Q. What experimental strategies address discrepancies in reported PDE4 inhibitory activity (IC50 ranging 50–200 nM)?

  • Standardized assays : Use recombinant human PDE4B (vs. tissue extracts) and control cAMP (1–10 µM).
  • Validation : Include apremilast as a positive control (IC50 = 25 nM).
  • Orthogonal methods : Surface plasmon resonance (SPR) for direct binding (KD) and TNF-α suppression in PBMCs .

Q. How does modifying substituents influence binding to PDE4’s catalytic domain, based on molecular docking and crystallography?

  • Molecular docking (AutoDock Vina) : Phenyl group occupies a hydrophobic pocket (Leu318, Phe340).
  • Para-substitutions (e.g., -Cl) : Improve affinity via halogen bonding with Tyr233 (2-fold increase).
  • Methyl at C2 : Reduces steric clash with Val378.
  • Mutagenesis (PDE4B-Y233A) : Confirms Tyr233’s role in potency .

Methodological Tables

Q. Table 1. Key Spectral Markers for Structural Confirmation

TechniqueKey FeaturesReference
1H NMRδ 2.1 ppm (methyl), δ 7.3–7.5 ppm (aromatic protons)
13C NMRδ 168–170 ppm (isoindole carbonyls)
IR1670–1700 cm−1 (C=O stretches)

Q. Table 2. PDE4 Inhibition Assay Optimization

ParameterRecommendationReference
Enzyme SourceRecombinant human PDE4B
cAMP Concentration1–10 µM
ControlsApremilast (IC50 = 25 nM)

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